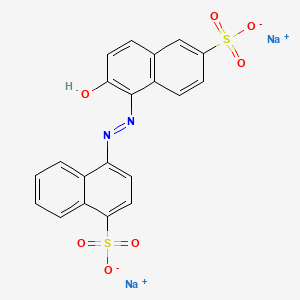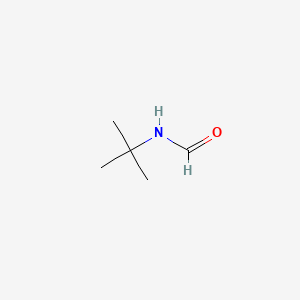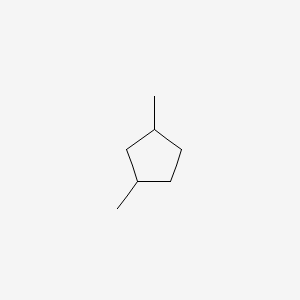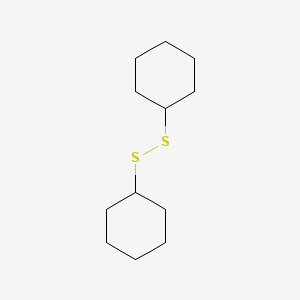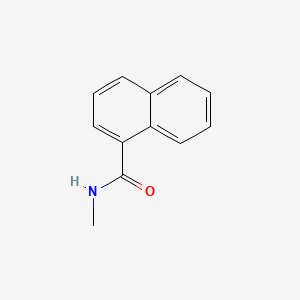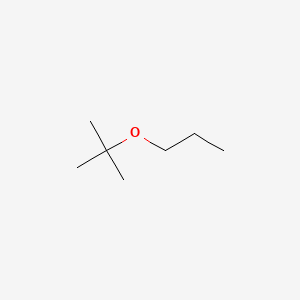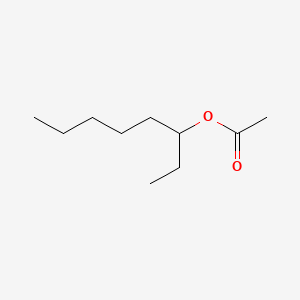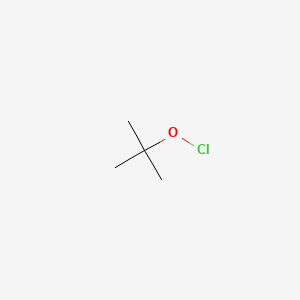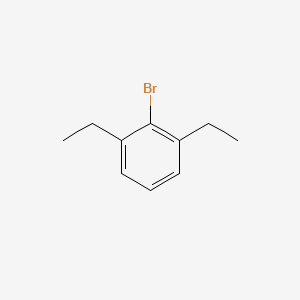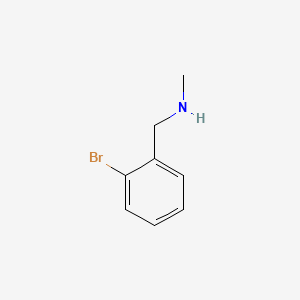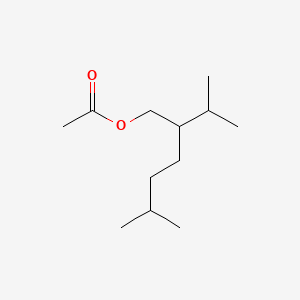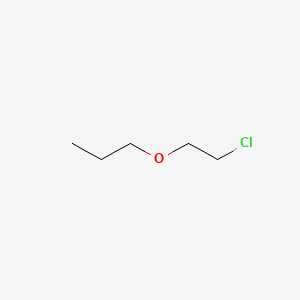
1-(2-Chloroethoxy)propane
概要
説明
1-(2-Chloroethoxy)propane, also known as 2-Chloroethyl propyl ether, is a chemical compound with the molecular formula C5H11ClO and a molecular weight of 122.59 g/mol . It is a colorless liquid characterized by its chloroethoxy functional group . This compound is used in various chemical processes and has significant applications in different fields.
準備方法
1-(2-Chloroethoxy)propane can be synthesized through the reaction of propoxy ethanol with thionyl chloride or phosphorus trichloride . The reaction proceeds as follows:
[ \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
This method involves the use of thionyl chloride (SOCl2) as a chlorinating agent, resulting in the formation of this compound along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
化学反応の分析
1-(2-Chloroethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding ethers.
Oxidation Reactions: The compound can be oxidized under specific conditions to form aldehydes or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of alcohols.
Common reagents used in these reactions include sodium hydroxide (for substitution), potassium permanganate (for oxidation), and lithium aluminum hydride (for reduction). The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(2-Chloroethoxy)propane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: This compound is employed in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 1-(2-Chloroethoxy)propane involves its interaction with specific molecular targets. The chloroethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, affecting biochemical pathways and cellular functions .
類似化合物との比較
1-(2-Chloroethoxy)propane can be compared with other similar compounds, such as:
2-Chloroethyl methyl ether: Similar in structure but with a methyl group instead of a propyl group.
2-Chloroethyl ethyl ether: Contains an ethyl group instead of a propyl group.
2-Chloroethyl isopropyl ether: Features an isopropyl group instead of a propyl group.
The uniqueness of this compound lies in its specific chloroethoxy functional group and its applications in various chemical processes .
特性
IUPAC Name |
1-(2-chloroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-2-4-7-5-3-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDSGQOSIWVMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194982 | |
| Record name | 1-(2-Chloroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42149-74-6 | |
| Record name | 1-(2-Chloroethoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42149-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethoxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042149746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(2-Chloroethoxy)propane in the synthesis of pretilachlor?
A1: this compound serves as a crucial alkylating agent in the synthesis of 2,6-diethyl-N-(2-propoxyethyl)benzenamine, a key intermediate in pretilachlor production []. The reaction involves a mono-N-alkylation of 2,6-diethylaniline with this compound, facilitated by sodium hydride. This step is vital for introducing the specific propoxyethyl side chain to the benzene ring, a structural feature essential for pretilachlor's herbicidal activity.
Q2: Can you elaborate on the reaction conditions used for this synthesis and their significance?
A2: The research highlights specific reaction conditions optimized for high yield and purity. These include a temperature of 120°C, a reaction time of 2 hours, and a crucial molar ratio of 2:1:1.2 for 2,6-diethylaniline, this compound, and sodium hydride, respectively []. This controlled environment ensures efficient mono-N-alkylation, minimizing unwanted side reactions and maximizing the production of the desired intermediate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


